(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate
Description
(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate is a pyrazole-derived amine salt with the molecular formula C₈H₁₃N₃O₄ and a molecular weight of 215.21 g/mol . Its CAS registry number is 1197234-43-7, and it is commonly used as a laboratory reagent in organic synthesis and medicinal chemistry. The compound consists of a pyrazole ring substituted with methyl groups at the 1- and 3-positions, with a methanamine side chain at the 4-position, neutralized by oxalic acid to form the oxalate salt . Key identifiers include the ChemSpider ID 21390876 and MDL number MFCD09064930 .
The oxalate counterion enhances the compound’s crystallinity and stability, making it suitable for structural characterization and synthetic applications. Its InChIKey (PAPARENXKPLWIG-UHFFFAOYSA-N) confirms its stereochemical uniqueness .
Properties
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)methanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.C2H2O4/c1-5-6(3-7)4-9(2)8-5;3-1(4)2(5)6/h4H,3,7H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPARENXKPLWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1,3-dimethylpyrazole with formaldehyde and ammonia under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as methanol or ethanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Development : The compound is used as a building block in the synthesis of pharmaceutical agents with potential anti-inflammatory and anticancer properties. Research indicates that it can inhibit specific enzymes involved in inflammatory pathways, contributing to its therapeutic profile .
Biological Activity : Studies have shown that derivatives of this compound exhibit significant antioxidant activity and can scavenge free radicals effectively, reducing oxidative stress in biological systems . Additionally, preliminary investigations suggest antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .
Organic Synthesis
Intermediate for Heterocycles : The compound serves as an intermediate in the synthesis of more complex organic molecules, including other pyrazole derivatives and heterocyclic compounds. Its unique functional groups facilitate various chemical transformations, making it valuable in organic synthesis.
Material Science
Development of New Materials : There is ongoing research into the use of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate for developing materials with specific properties such as conductivity or fluorescence. Its chemical structure allows for modifications that can lead to novel materials with tailored functionalities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives with methanamine substituents are widely studied for their pharmacological and synthetic utility. Below is a detailed comparison of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects: The 1,3-dimethyl substitution in the target compound reduces steric hindrance compared to 1,3,5-trimethyl derivatives (e.g., compound in ), enhancing its reactivity in nucleophilic substitutions.
Counterion Influence :
- The oxalate salt in the target compound offers superior crystallinity compared to HCl salts (e.g., ), facilitating X-ray diffraction studies .
- Free-base analogs (e.g., ) are more volatile but less stable, limiting their utility in long-term storage.
Synthetic Utility :
- The target compound’s oxalate form is preferred for crystallization-driven purification , whereas HCl salts (e.g., ) are used in aqueous-phase reactions .
- Derivatives like N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine () undergo sulfonylation to yield bioactive sulfonamides, a pathway less explored for the oxalate analog.
Biological Relevance: While direct pharmacological data for the target compound are scarce, structurally similar pyrazole-methanamine derivatives (e.g., ) show activity as adenosine receptor ligands or kinase inhibitors . The 1,3-dimethyl substitution may modulate binding affinity to target proteins compared to 1-ethyl-3-methyl variants .
Safety Profiles: Pyrazole-methanamine derivatives generally exhibit acute oral toxicity (Category 4) and skin/eye irritation (e.g., ).
Biological Activity
(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and applications in various fields.
The synthesis of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1,3-dimethylpyrazole with formaldehyde and ammonia under controlled conditions. The oxalate form is obtained by reacting the base with oxalic acid. This compound has a molecular formula of C₈H₁₃N₃O₄ and a CAS number of 400756-28-7 .
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects such as antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of metabolic pathways essential for microbial survival .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest. The specific pathways involved include the modulation of signaling cascades related to cell proliferation and survival .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated that at a concentration of 50 µg/mL, the compound achieved over 90% inhibition against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity Analysis : In a recent investigation, the compound was tested against human breast cancer cell lines. Results showed a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM after 48 hours of treatment.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other pyrazole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide | Moderate | Low |
| N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate | Low | High |
This table highlights the unique profile of this compound in comparison to similar compounds .
Applications in Research and Industry
The compound's unique structure makes it valuable for various applications:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
- Agricultural Science : Potential use as an insecticide or fungicide due to its biological activity.
- Material Science : Investigated as a precursor for synthesizing novel materials with specific properties .
Q & A
Q. What are the recommended synthetic routes for (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate?
The synthesis typically involves acylation or alkylation of pyrazole derivatives. For example:
- Step 1 : React 1,3-dimethyl-1H-pyrazole with a halogenating agent (e.g., chloroacetyl chloride) in the presence of a base like triethylamine to introduce the methanamine moiety.
- Step 2 : Oxalate salt formation is achieved by reacting the free base with oxalic acid in a polar solvent (e.g., ethanol or methanol) under reflux.
- Purification : Recrystallization from methanol or column chromatography ensures high purity (>95%) .
Q. How is the structural characterization of this compound performed?
- NMR Spectroscopy : H and C NMR are critical. For example, pyrazole ring protons resonate at δ 7.2–7.8 ppm, while methyl groups appear as singlets near δ 2.3–2.5 ppm. Methanamine protons show splitting patterns depending on substituents .
- X-ray Crystallography : Used to confirm molecular geometry. Software like SHELXL refines crystallographic data, resolving bond lengths (e.g., C-N: 1.34–1.38 Å) and angles .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 184.2 for the free base) .
Q. What safety protocols are recommended for handling this compound?
- Protective Equipment : Use P95 respirators for dust control and nitrile gloves. Full-body suits are advised due to limited toxicity data .
- Ventilation : Work in fume hoods to avoid inhalation.
- Storage : Keep in airtight containers at 2–8°C to prevent decomposition. Avoid incompatible materials (e.g., strong oxidizers), though specific incompatibilities are not yet documented .
Advanced Research Questions
Q. How can computational methods optimize the reactivity of this compound?
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites. Software like Gaussian 16 models interactions with biological targets (e.g., enzyme binding pockets) .
- Retrosynthetic Analysis : AI-driven tools (e.g., Synthia) propose one-step synthetic routes by leveraging databases like Reaxys to minimize side reactions .
Q. How can contradictions in spectroscopic data be resolved during structural analysis?
- Multi-Technique Validation : Cross-check NMR with IR (e.g., carbonyl stretches at 1700–1750 cm for oxalate) and elemental analysis.
- Crystallographic Refinement : SHELXL resolves ambiguities in bond distances/angles. For example, discrepancies in methyl group orientations can be clarified via Hirshfeld surface analysis .
- Dynamic NMR : Variable-temperature studies distinguish tautomeric forms or conformational flexibility in solution .
Q. What are the applications of this compound in catalysis or materials science?
- Catalysis : Pyrazole derivatives act as ligands in transition-metal complexes (e.g., Cu or Pd) for cross-coupling reactions. The oxalate counterion may stabilize catalytic intermediates .
- Materials Science : Used in synthesizing conductive polymers or metal-organic frameworks (MOFs) due to its rigid pyrazole core and hydrogen-bonding capacity .
Q. How does structural isomerism affect biological activity?
- Case Study : Methyl positioning on the benzyl ring (e.g., ortho vs. para) alters steric hindrance, impacting receptor binding. For example, para-substituted analogs show enhanced antimicrobial activity compared to ortho derivatives .
- SAR Studies : Modify the oxalate moiety to esters or amides to evaluate solubility-bioactivity relationships. Hydrolysis studies in PBS (pH 7.4) assess metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
